molecular formula C9H12N2OS B1300335 1-(Thien-2-ylcarbonyl)piperazine CAS No. 52063-83-9

1-(Thien-2-ylcarbonyl)piperazine

Cat. No. B1300335
CAS RN: 52063-83-9
M. Wt: 196.27 g/mol
InChI Key: KUKGMDPEGDZCTL-UHFFFAOYSA-N
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Description

1-(Thien-2-ylcarbonyl)piperazine is a chemical compound that features a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound is modified by the presence of a thienyl group (derived from thiophene) attached through a carbonyl functional group. The thienyl group is a sulfur-containing aromatic moiety that can significantly alter the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of piperazine derivatives, including those with thienyl groups, typically involves multi-step chemical reactions. For instance, a novel series of piperazinylthienylpyridazine derivatives were prepared from 6-(thien-2-yl)-2H-pyridazin-3-one, which suggests that the thienyl group can be incorporated into the piperazine structure through the formation of pyridazine derivatives . The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was achieved by reacting carbamimide with an aromatic acid in the presence of coupling agents .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structures of piperazinylthienylpyridazine derivatives were confirmed by 1H-NMR, IR, and MS data . X-ray diffraction studies can also provide detailed information about the crystal structure of these compounds, as demonstrated by the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to the presence of multiple functional groups. The piperazine ring itself can act as a nucleophile in reactions with electrophiles. Additionally, the thienyl group can engage in electrophilic aromatic substitution reactions due to its aromatic nature. The synthesis of piperazine derivatives often involves reactions with isothiocyanates, acid chlorides, and aldehydes, as seen in the preparation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the thienyl group and the piperazine ring. These properties include solubility, melting point, and stability, which are essential for their potential biological applications. The biological activities of these compounds, such as anti-inflammatory, antibacterial, and antipsychotic activities, are often evaluated in vitro and in vivo. For instance, certain piperazinylthienylpyridazine derivatives showed anti-inflammatory activity against carrageenan-induced paw edema , and novel 1,3,4-thiadiazole amide derivatives containing piperazine exhibited inhibitory effects on bacterial strains .

Scientific Research Applications

Piperazine Derivatives in Therapeutics
Piperazine, a nitrogen-containing heterocycle, plays a crucial role in drug design, with derivatives found in a wide array of medications targeting different diseases, including antipsychotic, antihistamine, antidepressant, anticancer, and antiviral applications. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resulting molecules, demonstrating the flexibility of piperazines as a foundational element in pharmaceutical development. This versatility underscores the importance of further therapeutic investigations into piperazine-based compounds (Rathi et al., 2016).

Anti-Mycobacterial Potential
Piperazine derivatives have shown considerable promise against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's importance as a core structural element in the design of potent anti-mycobacterial agents, encouraging medicinal chemists to explore its utility further in developing novel, effective treatments for tuberculosis (Girase et al., 2020).

Metabolic Cytoprotection
Piperazine derivatives, specifically Trimetazidine, have demonstrated an anti-ischemic effect in treating angina pectoris without significantly affecting hemodynamics or myocardial oxygen consumption. The metabolic cytoprotective action of such derivatives offers a valuable insight into their mechanism, suggesting multiple potential therapeutic applications beyond antianginal effects, including reducing oxygen toxicity and inflammation (Cargnoni et al., 1999).

Antidepressant Development
The piperazine substructure is notably present in many antidepressants, indicating its significant role beyond enhancing CNS pharmacokinetics. The versatility of piperazine in binding conformations for antidepressant agents is crucial for the development of novel treatments, suggesting its potential for creating more effective and selective therapies (Kumar et al., 2021).

Antimicrobial Activity
Piperazine derivatives have been identified as potent antimicrobial agents, showing a broad spectrum of activity against bacteria, fungi, and tuberculosis. This reinforces the importance of piperazine in the development of new antimicrobial agents, offering a pathway to address the growing issue of drug-resistant pathogens (Patel et al., 2022).

Biochemical Analysis

Biochemical Properties

1-(Thien-2-ylcarbonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential in proteomics research . The nature of these interactions often involves binding to active sites of enzymes or proteins, thereby influencing their activity. This compound’s unique structure allows it to form stable complexes with biomolecules, which can modulate biochemical pathways and reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating specific genes. The compound’s ability to interact with enzymes and proteins at the molecular level is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, its degradation products can also have significant biological activities. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, in animal studies, specific dosage thresholds have been identified, beyond which the compound can cause neurotoxic symptoms and other adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and degradation processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the cell .

properties

IUPAC Name

piperazin-1-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKGMDPEGDZCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355365
Record name 1-(thien-2-ylcarbonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52063-83-9
Record name 1-(thien-2-ylcarbonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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